Famotidine-13C,d4 Acid Impurity

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Famotidine-13C,d4 Acid Impurity is a labeled impurity of famotidine, a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers . This compound is used in various research and analytical applications to study the pharmacokinetics and metabolism of famotidine .

Applications De Recherche Scientifique

Famotidine-13C,d4 Acid Impurity has several scientific research applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of famotidine in biological systems.

Metabolism Studies: Helps in identifying metabolic pathways and intermediates of famotidine.

Analytical Chemistry: Serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of famotidine and its impurities.

Drug Development: Assists in the development of new formulations and the assessment of drug stability

Mécanisme D'action

Target of Action

The primary target of Famotidine-13C,d4 Acid Impurity is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By acting as an antagonist to this receptor, Famotidine helps in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Mode of Action

This compound works by competitively blocking the histamine H2 receptors, thereby inhibiting gastric acid secretion . It is highly selective towards this receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The action of this compound affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it suppresses the production of gastric acid, acid concentration, pepsin content, and the volume of gastric secretion . This results in a decrease in both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .

Pharmacokinetics

The parent compound, famotidine, has a bioavailability of 40-45% when taken orally . It has a half-life of 2.5-3.5 hours and is primarily excreted through the kidneys . These properties may influence the bioavailability of this compound.

Result of Action

The result of this compound’s action is a reduction in the production of gastric acid. This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . It also inhibits histamine-induced signaling processes in infected cells .

Analyse Biochimique

Biochemical Properties

Famotidine-13C,d4 Acid Impurity, like its parent compound Famotidine, is expected to interact with histamine H2 receptors. These receptors are proteins that play a crucial role in the biochemical reactions involving the regulation of gastric acid secretion . The interaction between this compound and these receptors is likely to be of a competitive inhibitory nature, similar to Famotidine .

Cellular Effects

This compound, due to its structural similarity with Famotidine, may exhibit similar cellular effects. Famotidine has been shown to inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells, reducing TLR3-dependent signaling processes that culminate in activation of IRF3 and the NF-κB pathway, subsequently controlling antiviral and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Famotidine. Famotidine acts by competitively inhibiting histamine at the H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion .

Temporal Effects in Laboratory Settings

A study on Famotidine showed that response was linearly dependent on concentration, suggesting that the effects of this compound may also change over time in a dose-dependent manner .

Dosage Effects in Animal Models

Dosage adjustments are recommended based on the condition being treated .

Metabolic Pathways

This compound is expected to be involved in similar metabolic pathways as Famotidine. Famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion .

Méthodes De Préparation

The preparation of Famotidine-13C,d4 Acid Impurity involves synthetic routes that incorporate isotopically labeled carbon (13C) and deuterium (d4) atoms into the famotidine molecule. The synthesis typically involves the following steps:

Isotopic Labeling: Introduction of 13C and d4 labels into the precursor molecules.

Chemical Synthesis: Formation of the famotidine structure through a series of chemical reactions, including thiazole ring formation and sulfonamide group attachment.

Purification: Isolation and purification of the labeled impurity using chromatographic techniques.

Analyse Des Réactions Chimiques

Famotidine-13C,d4 Acid Impurity undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and sulfonamide group.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .

Comparaison Avec Des Composés Similaires

Famotidine-13C,d4 Acid Impurity can be compared with other labeled impurities and analogs of famotidine, such as:

Famotidine-13C,d2 Acid Impurity: Similar in structure but with different isotopic labeling.

Famotidine-d4 Acid Impurity: Contains only deuterium labeling without 13C.

Famotidine-13C Acid Impurity: Contains only 13C labeling without deuterium.

The uniqueness of this compound lies in its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical applications .

Propriétés

Numéro CAS |

1324230-60-5 |

|---|---|

Formule moléculaire |

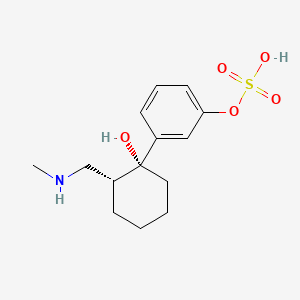

C8H12N4O2S2 |

Poids moléculaire |

265.347 |

Nom IUPAC |

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |

Clé InChI |

JEGZXDCDUSGFSB-VKKAIXRESA-N |

SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |

Synonymes |

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4; 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)